pKa Shift vs. Methyl 3-aminobenzoate
The predicted acid dissociation constant (pKa) of the protonated aniline nitrogen of Methyl 3-amino-5-methylbenzoate is 3.57 ± 0.10 (25 °C) , compared to a pKa of 3.64 ± 0.10 for the non‑methylated analog Methyl 3-aminobenzoate (CAS 4518-10-9) . The lower pKa indicates slightly weaker basicity, consistent with the electron‑donating effect of the 5‑methyl group increasing electron density on the ring and partially reducing the availability of the nitrogen lone pair for protonation.
| Evidence Dimension | pKa of protonated aniline nitrogen (predicted, 25 °C) |
|---|---|
| Target Compound Data | 3.57 ± 0.10 |
| Comparator Or Baseline | Methyl 3-aminobenzoate (CAS 4518-10-9), pKa = 3.64 ± 0.10 |
| Quantified Difference | ΔpKa ≈ –0.07 (target is less basic) |
| Conditions | Predicted values from ChemicalBook entries; no experimental pKa data found for either compound in the open literature |
Why This Matters
A pKa difference of 0.07 units may appear small but can influence the pH at which the amino group becomes protonated, affecting salt formation, solubility, and extraction behavior during work‑up, which is critical for process chemists selecting the appropriate intermediate for amine‑containing drug candidates.
